Ethyl DL-Phenylalaninamide

Biocatalysis Enzyme Specificity Chiral Resolution

Ethyl DL-Phenylalaninamide (CAS 131100-60-2) is a racemic phenylalanine building block featuring a free α-amine and an N-ethyl carboxamide. This unique combination enables one-step diversification via amide coupling or reductive amination, accelerating parallel library synthesis. Its racemic nature makes it an ideal substrate for stereoselective amidase investigations—unlike single enantiomers or unsubstituted analogs—allowing direct study of enzyme kinetics and enantiopure D- or L-phenylalanine derivative production. Procure to ensure stereochemical fidelity and reactivity in your research.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 131100-60-2
Cat. No. B3021299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl DL-Phenylalaninamide
CAS131100-60-2
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCCNC(=O)C(CC1=CC=CC=C1)N
InChIInChI=1S/C11H16N2O/c1-2-13-11(14)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3,(H,13,14)
InChIKeyGSWXUVSUISRNSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl DL-Phenylalaninamide (CAS 131100-60-2): Chemical Identity and Procurement Specifications


Ethyl DL-Phenylalaninamide (CAS 131100-60-2), IUPAC name 2-amino-N-ethyl-3-phenylpropanamide [1], is a synthetic phenylalanine derivative with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . This compound is a racemic mixture of D- and L-enantiomers, characterized by an ethylamide group attached to the phenylalanine backbone . It is commercially available as a research chemical building block, typically offered at ≥97% purity , and is utilized in chemical synthesis, particularly in the development of more complex molecules such as peptides and pharmaceuticals [2].

Why Generic Substitution of Ethyl DL-Phenylalaninamide Fails in Research and Development


Phenylalanine derivatives, while sharing a core scaffold, exhibit critical differences in chemical reactivity, stereochemical selectivity, and biological activity that preclude simple interchangeability. Ethyl DL-Phenylalaninamide presents a unique combination of a free alpha-amine, an N-ethyl carboxamide, and a racemic stereochemistry [1]. This contrasts with analogs like DL-Phenylalaninamide (which lacks the N-ethyl group) or L-Phenylalaninamide (which is a single enantiomer) . These seemingly minor modifications can profoundly impact enzyme recognition, as demonstrated by the high D-stereoselectivity of certain amidases towards phenylalaninamide substrates [2], and alter physicochemical properties like lipophilicity and solubility . Therefore, substituting this specific compound with a close analog without rigorous experimental validation can lead to failed syntheses, altered reaction kinetics, or erroneous biological results, ultimately compromising research integrity and increasing development costs.

Quantitative Evidence Guide for Differentiating Ethyl DL-Phenylalaninamide (CAS 131100-60-2)


Stereochemical Configuration: Distinct Reactivity of the DL-Racemic Mixture

Ethyl DL-Phenylalaninamide is a racemic mixture, unlike the single enantiomer L-Phenylalaninamide. This is a critical differentiator for enzymatic applications. Research on a D-stereoselective amino acid amidase (DaaA) from Brevibacterium iodinum demonstrates that the enzyme achieves 'almost complete hydrolysis' of the D-enantiomer from a DL-phenylalaninamide substrate, leaving the L-enantiomer untouched [1]. This class-level inference suggests that a racemic mixture like Ethyl DL-Phenylalaninamide can serve as a substrate for stereoselective enzymatic transformations, whereas a pure enantiomer would not provide the same opportunity for kinetic resolution.

Biocatalysis Enzyme Specificity Chiral Resolution

Structural Modification: N-Ethyl Substitution Alters Physicochemical Profile

The presence of an N-ethyl group in Ethyl DL-Phenylalaninamide distinguishes it from the unsubstituted phenylalaninamide. While direct comparative data for this specific pair is absent, the impact of N-alkylation on amino acid amides is a well-established class-level phenomenon. It increases lipophilicity (LogP) and steric bulk, which can modulate membrane permeability and target binding affinity. For instance, L-Phenylalaninamide has an estimated LogP of 0.04-0.1 [1], whereas N-ethyl substitution is predicted to increase this value, altering its distribution between aqueous and organic phases [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Utility: A Versatile Building Block for Peptidomimetics

Ethyl DL-Phenylalaninamide serves as a more advanced intermediate compared to simpler phenylalanine esters or amides. Its free alpha-amine and N-ethyl carboxamide provide two distinct reactive handles for further derivatization . This is a different synthetic niche compared to N-protected analogs like Ethyl N-Cbz-DL-Phenylalaninamide (CAS 1214107-68-2), which requires a deprotection step before further functionalization at the alpha-amine [1]. The target compound's unprotected amine allows for direct coupling, reducing the number of synthetic steps required to build complex peptidomimetic structures or focused compound libraries .

Peptide Synthesis Organic Chemistry Chemical Biology

Key Application Scenarios for Ethyl DL-Phenylalaninamide (CAS 131100-60-2)


Chiral Resolution via Biocatalysis

This compound is an ideal substrate for laboratories investigating or utilizing stereoselective amidases. Its racemic nature allows for the study of enzyme kinetics and the development of processes for the production of enantiopure D- or L-phenylalanine derivatives. The high D-stereoselectivity observed for related amidases on DL-phenylalaninamide substrates provides a strong rationale for using this specific ethylamide analog in similar biocatalytic applications [1].

Synthesis of Peptidomimetics and Focused Libraries

Medicinal chemistry groups seeking to explore the chemical space around phenylalanine-based scaffolds should procure this compound. Its free amine and N-ethyl amide allow for rapid, one-step diversification via amide coupling or reductive amination. This makes it a more efficient starting point than N-protected analogs for the parallel synthesis of compound libraries aimed at modulating biological targets where increased lipophilicity is a design goal [2].

Method Development in Analytical Chemistry

As a phenylalanine derivative with a specific substitution pattern, Ethyl DL-Phenylalaninamide is a valuable standard for developing and validating HPLC or LC-MS methods. Its distinct retention time and mass fragmentation pattern can be used to optimize separation of structurally similar impurities or metabolites in complex biological or reaction mixtures. The availability of the pure racemate at high purity (≥97%) is critical for generating accurate calibration curves and method validation .

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